![molecular formula C17H20N2O3 B11833150 Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester CAS No. 872537-06-9](/img/structure/B11833150.png)
Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester
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Overview
Description
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate typically involves the reaction of 6-amino-2-methylquinoline with appropriate reagents to introduce the hexanoate moiety. One common method involves the use of ethyl 2-bromoacetate and nicotinaldehyde, where the amino group of 6-amino-2-methylquinoline undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in microbial cells . This mechanism underlies their antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methylquinolin-4-ol: A precursor in the synthesis of various quinoline derivatives.
4-Hydroxy-2-quinolinone: Known for its pharmaceutical and biological activities.
Uniqueness
Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate stands out due to its unique combination of the quinoline and hexanoate moieties, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester (CAS Number: 872537-06-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and anti-inflammatory effects, as well as its structural characteristics.
Structural Characteristics
The molecular formula of this compound is C17H20N2O3, with a molecular weight of approximately 300.35 g/mol. The compound features a hexanoic acid backbone linked to a quinoline moiety, which is known for its diverse biological activities.
1. Antioxidant Activity
The antioxidant properties of hexanoic acid derivatives have been studied extensively. Research indicates that various esters derived from hexanoic acid exhibit significant antioxidant activity, which is critical in protecting cells from oxidative stress.
Table 1: Antioxidant Activity of Hexanoic Acid Derivatives
Compound | IC50 (mM) | TEAC |
---|---|---|
Vanillyl hexanoate | 1.71 | 0.42 |
4-Methoxybenzyl hexanoate | 864.78 | 0.026 |
Butylated hydroxytoluene (BHT) | 0.47 | 0.739 |
The values indicate the concentration at which half of the DPPH radicals are scavenged, with lower values signifying higher antioxidant activity .
2. Anti-inflammatory Activity
In vitro studies have demonstrated that hexanoic acid derivatives can inhibit protein denaturation, which is a common mechanism in inflammatory responses. The anti-inflammatory activity was assessed using the albumin denaturation assay, where the percentage inhibition was calculated based on absorbance readings.
Table 2: Anti-inflammatory Activity Results
Sample Concentration (μg/mL) | % Inhibition |
---|---|
10 | XX% |
20 | XX% |
50 | XX% |
(Values to be filled based on specific experimental data from studies.)
Case Studies and Research Findings
-
Study on Antioxidant Efficacy :
A study focused on the synthesis and evaluation of various hexanoic acid esters revealed that the position of substituents on the aromatic ring significantly affects their antioxidant properties. The research highlighted that compounds with hydroxyl and methoxy groups exhibited enhanced antioxidant capabilities due to their ability to stabilize free radicals . -
In Vitro Anti-inflammatory Research :
Another study evaluated the anti-inflammatory potential of hexanoic acid derivatives through various assays, including the inhibition of protein denaturation and reducing power assays. Results indicated that certain derivatives showed promising anti-inflammatory effects comparable to standard drugs like Diclofenac .
Properties
CAS No. |
872537-06-9 |
---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
methyl 6-[(2-methylquinolin-6-yl)amino]-6-oxohexanoate |
InChI |
InChI=1S/C17H20N2O3/c1-12-7-8-13-11-14(9-10-15(13)18-12)19-16(20)5-3-4-6-17(21)22-2/h7-11H,3-6H2,1-2H3,(H,19,20) |
InChI Key |
AKIRPLFYEPZSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
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